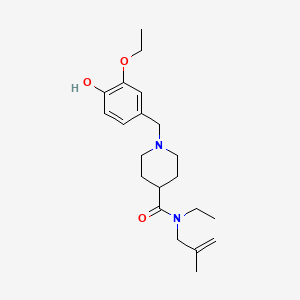
2-(2,3-dimethylcyclohexyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylcyclohexyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylcyclohexyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method is the reaction of phthalic anhydride with 2,3-dimethylcyclohexylamine under reflux conditions in an appropriate solvent such as toluene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of isoindole-1,3-dione derivatives often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylcyclohexyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindole-1,3-dione compounds .
Scientific Research Applications
2-(2,3-dimethylcyclohexyl)isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylcyclohexyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative with similar biological activities.
N-substituted isoindole-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Uniqueness
2-(2,3-dimethylcyclohexyl)isoindole-1,3-dione is unique due to the presence of the 2,3-dimethylcyclohexyl group, which imparts distinct steric and electronic properties, potentially enhancing its biological activity and specificity compared to other isoindole-1,3-dione derivatives .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(2,3-dimethylcyclohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(17)19/h3-4,7-8,10-11,14H,5-6,9H2,1-2H3 |
InChI Key |
ROZOTYYWQPFRER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)

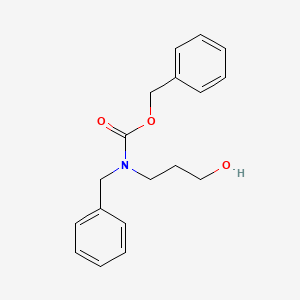
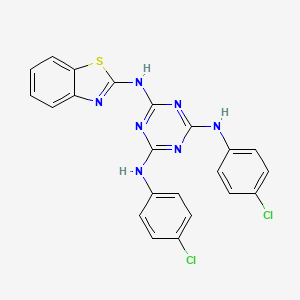
![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
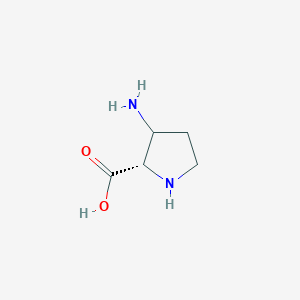

![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)

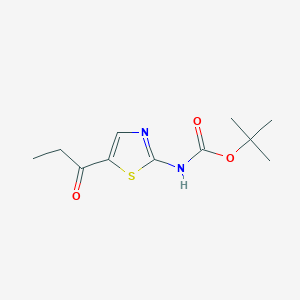
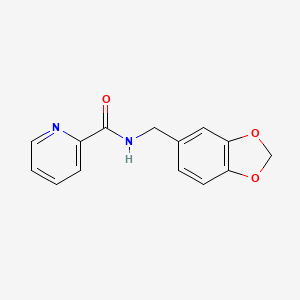
![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)
